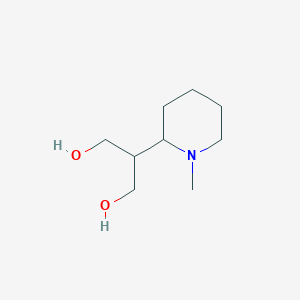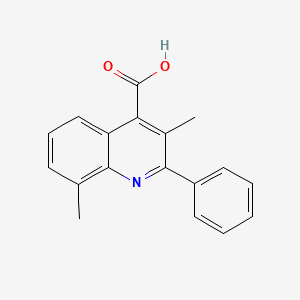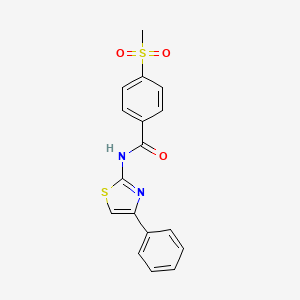
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
Target of Action
Compounds with a thiadiazole group have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that thiadiazole-based compounds can interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Thiadiazole-based compounds have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Thiadiazole-based compounds have been reported to exhibit various biological activities, including anticancer and fungicidal effects .
Advantages and Limitations for Lab Experiments
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a valuable tool for studying the role of BTK in various disease models, including cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a safer and more reliable alternative to other BTK inhibitors currently available. However, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is still in the preclinical stage of development and has not been tested in human clinical trials, which limits its potential applications in the clinic.
Future Directions
There are many potential future directions for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide research, including:
- Further preclinical studies to evaluate the efficacy and safety of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide in different disease models, including solid tumors and autoimmune disorders.
- Development of combination therapies that include N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide with other drugs that target the same or different pathways to enhance its therapeutic effects.
- Investigation of the mechanisms of resistance to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and the development of strategies to overcome it.
- Optimization of the synthesis method to improve the yield and purity of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide and reduce the cost of production.
In conclusion, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a promising small molecule inhibitor that has shown great potential for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its high selectivity for BTK and low toxicity make it a valuable tool for studying the role of BTK in disease pathogenesis and for developing new therapeutic strategies. Further research is needed to fully understand its mechanism of action and potential applications in the clinic.
Synthesis Methods
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1,2,5-thiadiazole-3-amine with 4-piperidone to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)acetamide. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the final product, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide has also been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-15-5-2-13(3-6-15)4-7-17(22)19-14-8-10-21(11-9-14)16-12-18-24-20-16/h2-3,5-6,12,14H,4,7-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPAVMWOAQLOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)


![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)



![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)